Methyl 5-hydroxythiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

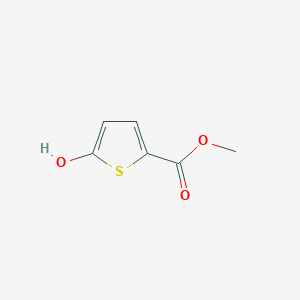

Methyl 5-hydroxythiophene-2-carboxylate is an organic compound with the molecular formula C6H6O3S. It belongs to the class of heterocyclic compounds known as thiophenes, which are characterized by a five-membered ring containing one sulfur atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates in moderate to high yields.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography.

化学反应分析

Types of Reactions: Methyl 5-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

科学研究应用

Methyl 5-hydroxythiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of organic semiconductors and other advanced materials.

作用机制

The mechanism of action of methyl 5-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and carboxylate groups play crucial roles in its reactivity and interactions with other molecules. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

相似化合物的比较

Methyl 5-hydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have similar structures but differ in the substitution pattern on the thiophene ring.

Thiophene-2-carboxylate derivatives: These compounds lack the hydroxyl group, which affects their reactivity and applications.

Thiophene-3-carboxylate derivatives: These compounds have the carboxylate group at a different position on the thiophene ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

Methyl 5-hydroxythiophene-2-carboxylate (MHTC) is a compound with significant potential in various biological applications, primarily due to its structural characteristics and the presence of functional groups that facilitate interactions with biological systems. This article explores the biological activity of MHTC, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by empirical data and case studies.

Chemical Structure and Properties

MHTC is characterized by a thiophene ring substituted with a hydroxyl group at the 5-position and a carboxylate group at the 2-position. Its molecular formula is C7H8O3, with a molecular weight of approximately 158.18 g/mol. The compound appears as a white to light yellow crystalline powder, with a melting point ranging from 38 to 43 °C, and exhibits limited solubility in water but higher solubility in organic solvents.

Anti-inflammatory Properties

Research has indicated that MHTC possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines. For instance, MHTC was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

MHTC exhibits notable antimicrobial activity against various bacterial strains. Studies have reported its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were determined through serial dilution assays, highlighting MHTC's potential as a therapeutic agent against bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Properties

The anticancer potential of MHTC has been explored through various studies focusing on its effects on different cancer cell lines. Notably, MHTC has shown cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

In one study, MHTC treatment resulted in a significant reduction in cell viability at concentrations above 50 µM, with IC50 values calculated for both cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| A549 | 55 |

The biological activity of MHTC can be attributed to its ability to interact with specific molecular targets within cells. Its hydroxyl group may facilitate hydrogen bonding with receptor sites or enzymes involved in inflammatory pathways or microbial resistance mechanisms. Additionally, the carboxylate group enhances its solubility in biological systems, promoting better absorption and bioavailability .

Case Studies

- Anti-inflammatory Study : In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, MHTC significantly reduced inflammatory markers compared to untreated controls. This study suggests that MHTC could serve as a lead compound for developing new anti-inflammatory drugs.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of MHTC against standard antibiotics. Results indicated that MHTC had comparable efficacy to conventional treatments for certain bacterial infections, indicating its potential as an alternative therapeutic agent .

- Cancer Cell Line Research : A detailed examination of MHTC's effects on cancer cell lines revealed that it induces apoptosis through the intrinsic pathway, activating caspases and leading to cell death. This finding positions MHTC as a promising candidate for further development in cancer therapeutics .

属性

IUPAC Name |

methyl 5-hydroxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-9-6(8)4-2-3-5(7)10-4/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLNWXSFQZMWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。